molecular formula C12H9N3O2S2 B2428537 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide CAS No. 343376-28-3

4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide

Cat. No.: B2428537
CAS No.: 343376-28-3
M. Wt: 291.34
InChI Key: IXFDICCHPXKQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a nitro group, an imidazole ring, and a thiazole ring, making it a significant molecule in various chemical and biological research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and nitroimidazole derivatives under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components. The imidazole and thiazole rings may also contribute to its binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the 4-methylphenyl group enhances its potential as a versatile compound in various research fields .

Properties

IUPAC Name

6-(4-methylphenyl)sulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c1-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-18-12(14)13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFDICCHPXKQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.